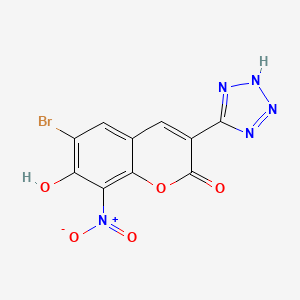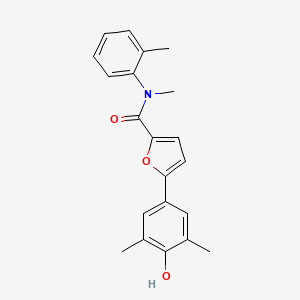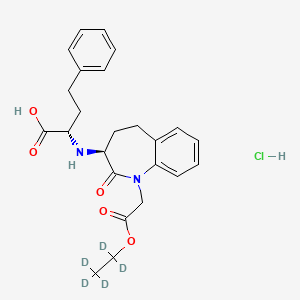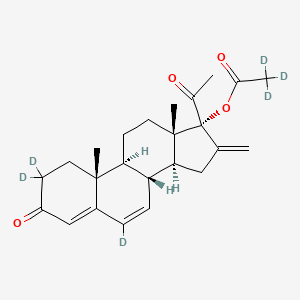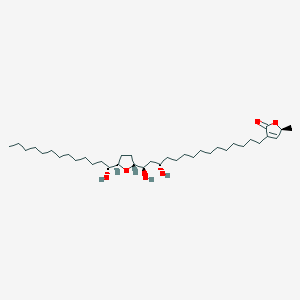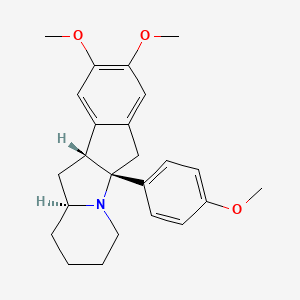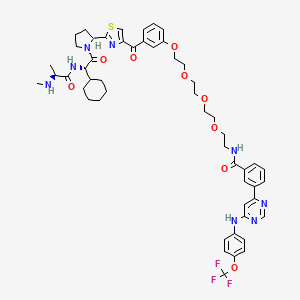
Sniper(abl)-024
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(abl)-024 is a chimeric small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome systemThese compounds are particularly significant in cancer therapy due to their ability to target and degrade proteins that are otherwise considered undruggable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sniper(abl)-024 involves the conjugation of two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase from the IAP family. These ligands are connected by a linker of optimal length to ensure the spatial availability of the target protein to the E3 ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the preparation of individual ligands, linker attachment, and final conjugation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions, purification steps, and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: Sniper(abl)-024 primarily undergoes reactions related to its mechanism of action, such as ubiquitination and proteasomal degradation. These reactions are facilitated by the recruitment of E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
Common Reagents and Conditions: The key reagents involved in the reactions of this compound include the target protein ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions typically occur under physiological conditions within the cellular environment, where the compound can interact with its molecular targets.
Major Products Formed: The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome into smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
Sniper(abl)-024 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes.
Medicine: this compound has significant potential in cancer therapy. It targets and degrades oncogenic proteins, thereby inhibiting cancer cell growth and proliferation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs that utilize targeted protein degradation.
Wirkmechanismus
Sniper(abl)-024 can be compared with other similar compounds, such as proteolysis-targeting chimeras (PROTACs) and other SNIPERs:
PROTACs: Like this compound, PROTACs are chimeric molecules that induce targeted protein degradation.
Other SNIPERs: this compound is part of a broader class of SNIPER compounds, each designed to target different proteins. The uniqueness of this compound lies in its specific targeting of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia.
Vergleich Mit ähnlichen Verbindungen
- SNIPER(ER)
- SNIPER(BRD)
- SNIPER(AR)
- PROTACs targeting various proteins
Eigenschaften
Molekularformel |
C52H61F3N8O9S |
|---|---|
Molekulargewicht |
1031.1 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |
InChI-Schlüssel |
WDQUTOHXUGVTJQ-WUSNILEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Kanonische SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


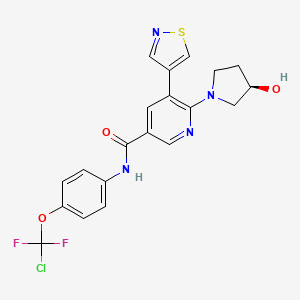
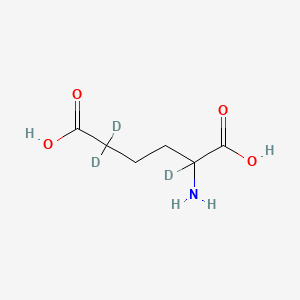
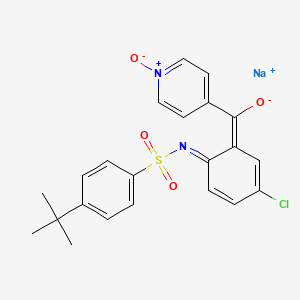
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
